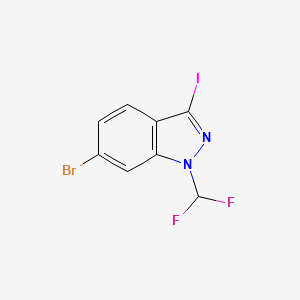

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

CAS No.:

Cat. No.: VC18092146

Molecular Formula: C8H4BrF2IN2

Molecular Weight: 372.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrF2IN2 |

|---|---|

| Molecular Weight | 372.94 g/mol |

| IUPAC Name | 6-bromo-1-(difluoromethyl)-3-iodoindazole |

| Standard InChI | InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)14(8(10)11)13-7(5)12/h1-3,8H |

| Standard InChI Key | MNPWRIJOUNDOOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)N(N=C2I)C(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s structure is defined by a bicyclic indazole core with three distinct substituents (Table 1). Computational and experimental analyses confirm its planar aromatic system, with halogen atoms contributing to electronic polarization and hydrogen bonding potential .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrF₂IN₂ |

| Molecular Weight | 372.94 g/mol |

| IUPAC Name | 6-Bromo-1-(difluoromethyl)-3-iodoindazole |

| SMILES | C1=CC2=C(C=C1Br)N(N=C2I)C(F)F |

| InChI Key | MNPWRIJOUNDOOY-UHFFFAOYSA-N |

| CAS Number | 2680530-90-7 |

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while iodine and bromine facilitate cross-coupling reactions for structural diversification .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The bromine and iodine atoms enable site-selective modifications:

-

Suzuki-Miyaura Coupling: Iodine at position 3 participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl introductions .

-

Buchwald-Hartwig Amination: Bromine at position 6 can be replaced with amines to enhance solubility or target affinity .

Biological Activities and Mechanisms

Anti-Proliferative Effects

In vitro studies highlight potent activity against breast (4T1) and melanoma (WM3629) cell lines, with IC₅₀ values ranging from 0.23–1.15 μM . Mechanistically, the compound inhibits fibroblast growth factor receptors (FGFR1/2) and disrupts mitochondrial membrane potential, triggering caspase-3-mediated apoptosis .

Table 2: Select Biological Data

Kinase Inhibition Profiling

The indazole scaffold binds to ATP pockets of kinases like FGFR1 (IC₅₀ = 2.9 nM) and Aurora kinases, impairing phosphorylation-dependent signaling . Substituents at positions 1 and 3 are critical for selectivity, as shown in molecular docking studies .

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for FGFR and BRAF inhibitors. For example, coupling with 3,5-dimethoxyphenyl boronic acid yields analogs with 30-fold improved FGFR1 affinity (IC₅₀ = 30.2 nM) .

Radiopharmaceutical Development

Iodine-125/131-labeled derivatives are explored for targeted radiotherapy, leveraging the isotope’s decay properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume